1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents influencing physicochemical and pharmacological properties. Key structural features include:
- Position 3: A hydroxyl group, enabling hydrogen bonding.
- Position 4: A 4-methoxy-3-methylbenzoyl moiety, combining electron-donating (methoxy) and steric (methyl) effects.
- Position 5: A 4-methoxyphenyl group, contributing to aromatic interactions.
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-6-27(7-2)14-15-28-23(18-8-11-20(32-4)12-9-18)22(25(30)26(28)31)24(29)19-10-13-21(33-5)17(3)16-19/h8-13,16,23,29H,6-7,14-15H2,1-5H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSIFGCPUOJLK-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylaminoethyl group and the methoxybenzoyl groups under controlled conditions. Common reagents used in these reactions include diethylamine, methoxybenzoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to receptors or enzymes, while the methoxybenzoyl groups can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar molecules:
*Calculated based on molecular formulas.
Structure-Activity Relationship (SAR) Insights
a. Position 1 Substitutions
- Diethylaminoethyl vs.
- Side Chain Length : Propyl substituents () introduce greater steric bulk, which may reduce binding affinity but enhance metabolic stability.
b. Position 4 Modifications
- Electron-Donating Groups : Methoxy (target compound) and ethoxy () groups enhance resonance stabilization, whereas methyl () provides steric hindrance.
c. Position 5 Variations
- Methoxyphenyl vs. Nitrophenyl : The 4-methoxyphenyl group (target) is electron-rich, favoring π-π interactions, while 4-nitrophenyl () is electron-deficient, altering redox properties .
- Heteroaromatic Substitutions : Furylmethyl groups () introduce heterocyclic diversity, impacting solubility and bioavailability.
Pharmacological Implications
- CNS Targeting: Diethylaminoethyl groups (target, ) may facilitate CNS penetration due to increased lipophilicity .
- Antioxidant Potential: Hydroxyl and methoxy groups (target, ) could confer radical-scavenging activity.
- Metabolic Stability : Fluorinated analogs () likely exhibit slower hepatic degradation due to C-F bond stability .
Biological Activity
The compound 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS Number: 488134-11-8) is a member of the pyrrolidinone family and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies indicate that it reduces reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative damage .
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
- Neuroprotective Effects : Research indicates that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It appears to modulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- AChE Inhibition : Molecular docking studies suggest that the compound binds effectively to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling in the brain .
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals, contributing to its antioxidant capabilities .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted by Fallarero et al. investigated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated a significant reduction in AChE activity and improved cognitive function in treated animals compared to controls. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to membrane disruption and interference with bacterial metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | ROS scavenging | |
| Antimicrobial | Membrane disruption | |
| Neuroprotective | AChE inhibition | |
| Anti-inflammatory | Cytokine modulation |
Table 2: IC50 Values for Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Multi-step synthesis : Use a modular approach to construct the pyrrolone core first, followed by functionalization of substituents (e.g., diethylaminoethyl and methoxybenzoyl groups) via nucleophilic substitution or coupling reactions .
- Reaction conditions : Optimize solvent polarity (e.g., DMF for solubility) and temperature (room temperature for amine alkylation; reflux for cyclization). Catalysts like sodium hydride can enhance reaction efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:3 to 2:1) or recrystallization from ethanol to isolate high-purity crystals (yields: 44–86%) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR spectroscopy : Use and NMR to verify substituent integration and stereochemistry. Key signals include:
- Hydroxy proton at δ 10–12 ppm (broad singlet).
- Diethylaminoethyl protons at δ 2.5–3.5 ppm (multiplet) .
- HRMS : Confirm molecular formula (e.g., expected [M+H] ion) with <5 ppm mass error .
- FTIR : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) stretches .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodology :
- Solvent screening : Test DMSO for stock solutions (10–50 mM) and dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .
- Surfactants : Use polysorbate-80 (0.01–0.1%) for hydrophobic compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., diethylaminoethyl vs. dimethylaminoethyl)?
- Methodology :
- Analog synthesis : Replace the diethylamino group with dimethylamino or pyrrolidino groups via reductive amination or alkylation .
- Biological assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Correlate substituent bulkiness with activity .
- Data analysis : Apply multivariate regression to identify substituent contributions (e.g., LogP vs. IC) .
Q. How should conflicting spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodology :
- Tautomerism analysis : Perform variable-temperature NMR (25–60°C) to detect keto-enol tautomerism in the pyrrolone ring. Assign peaks using - HMBC .
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete alkylation intermediates) and adjust reaction time/temperature .
Q. What strategies can stabilize this compound under physiological pH conditions?
- Methodology :
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Prodrug design : Mask the hydroxyl group as a phosphate ester or acetate to enhance stability. Confirm hydrolytic activation in plasma .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
